molecular formula C25H41N7NaO17P3S B12424530 Butyryl-Coenzyme A (sodium)

Butyryl-Coenzyme A (sodium)

Cat. No.: B12424530
M. Wt: 859.6 g/mol
InChI Key: XBNZETGNIJRVAR-XXXNBSBMSA-M
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Description

Butyryl-Coenzyme A (sodium) is an organic compound that plays a crucial role in various biological pathways. It is a derivative of butyric acid and contains coenzyme A. This compound is involved in fatty acid metabolism, fermentation, and the degradation of 4-aminobutanoate (GABA). It is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria and is essential for maintaining the colonic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyryl-Coenzyme A (sodium) can be synthesized through the reaction of butyric acid with coenzyme A in the presence of ATP and a suitable enzyme such as butyrate—CoA ligase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.0 and a temperature of 25°C .

Industrial Production Methods

Industrial production of Butyryl-Coenzyme A (sodium) often involves microbial fermentation processes. Engineered strains of bacteria such as Clostridium tyrobutyricum are used to produce butyrate, which is then converted to Butyryl-Coenzyme A through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

Butyryl-Coenzyme A (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NADH or NADPH for reduction, and oxygen or other oxidizing agents for oxidation. The reactions typically occur under mild conditions, such as physiological pH and temperature .

Major Products

The major products formed from these reactions include crotonyl-Coenzyme A, butyrate, and other acyl-Coenzyme A derivatives .

Scientific Research Applications

Butyryl-Coenzyme A (sodium) has a wide range of scientific research applications:

Mechanism of Action

Butyryl-Coenzyme A (sodium) exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes such as butyryl-Coenzyme A dehydrogenase, which catalyzes its conversion to crotonyl-Coenzyme A. This reaction is part of the fatty acid oxidation pathway. The compound also plays a role in the regulation of gene expression through post-translational modifications of histones .

Comparison with Similar Compounds

Similar Compounds

    Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.

    Propionyl-Coenzyme A: Participates in the metabolism of odd-chain fatty acids.

    Malonyl-Coenzyme A: Plays a role in fatty acid synthesis.

Uniqueness

Butyryl-Coenzyme A (sodium) is unique in its role as an intermediate in the synthesis of butyrate, which has significant implications for gut health and energy metabolism. Its involvement in both fatty acid metabolism and gene regulation through histone modification sets it apart from other acyl-Coenzyme A derivatives .

Properties

Molecular Formula

C25H41N7NaO17P3S

Molecular Weight

859.6 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/q;+1/p-1/t14-,18-,19-,20+,24-;/m1./s1

InChI Key

XBNZETGNIJRVAR-XXXNBSBMSA-M

Isomeric SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

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